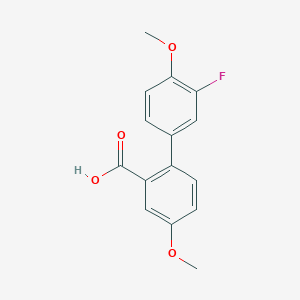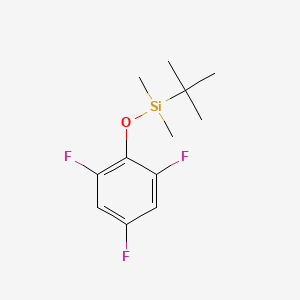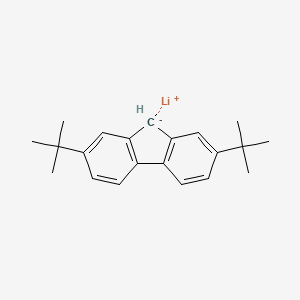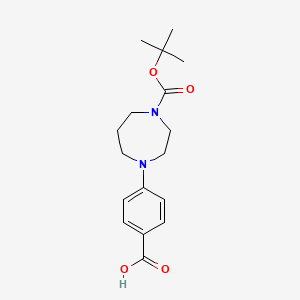
H-L-Sec(DMNB)-OH*TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Sec(DMNB)-OH*TFA is a novel chemical compound that has recently been studied in both the laboratory and clinical settings. It is a derivative of the naturally occurring compound, secalonic acid, and is composed of a hydroxyl group and a trifluoroacetyl group attached to the secalonic acid backbone. The compound has been found to possess a variety of biochemical and physiological effects, and has been studied in a variety of laboratory experiments and clinical trials.
Applications De Recherche Scientifique
H-L-Sec(DMNB)-OH*TFA has been studied in a variety of laboratory experiments and clinical trials. In laboratory experiments, the compound has been used to study the effects of secalonic acid derivatives on the activity of enzymes, such as proteases and phosphatases. In clinical trials, the compound has been studied for its potential therapeutic effects on a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.
Mécanisme D'action
H-L-Sec(DMNB)-OH*TFA has been found to possess a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. The compound has also been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. The exact mechanism by which H-L-Sec(DMNB)-OH*TFA exerts its effects is not yet fully understood, but it is believed to involve the inhibition of enzyme activity, as well as the modulation of signal transduction pathways.
Biochemical and Physiological Effects
H-L-Sec(DMNB)-OH*TFA has been found to possess a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. In addition, the compound has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. The compound has also been shown to possess neuroprotective effects, as well as the potential to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
H-L-Sec(DMNB)-OH*TFA is a novel compound that has been studied in a variety of laboratory experiments and clinical trials. One of the advantages of using H-L-Sec(DMNB)-OH*TFA in laboratory experiments is that the compound is relatively stable and can be synthesized in a variety of ways. In addition, the compound has been found to possess a variety of biochemical and physiological effects, making it an ideal compound for studying the effects of secalonic acid derivatives on enzyme activity and signal transduction pathways. However, the compound can be difficult to synthesize in large quantities and may be toxic in high concentrations.
Orientations Futures
The potential applications of H-L-Sec(DMNB)-OH*TFA are still being explored. Future research should focus on the synthesis of the compound in larger quantities, as well as further studies of its biochemical and physiological effects. Additionally, further studies should be conducted to explore the potential therapeutic applications of the compound, such as its potential to modulate the immune system and its potential to inhibit the growth of cancer cells. Finally, further research should be conducted to explore the potential for the compound to be used as an adjuvant therapy for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease.
Méthodes De Synthèse
H-L-Sec(DMNB)-OH*TFA is synthesized from secalonic acid, which is a naturally occurring compound found in a variety of plant species. The secalonic acid backbone is modified by the addition of a hydroxyl group and a trifluoroacetyl group. The compound can then be synthesized through a variety of chemical reactions, including the reaction of secalonic acid with a hydroxyl-containing compound, such as methanol or ethanol. The reaction is then followed by the addition of trifluoroacetic anhydride, which results in the formation of H-L-Sec(DMNB)-OH*TFA.
Propriétés
IUPAC Name |
(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6Se.C2HF3O2/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2;3-2(4,5)1(6)7/h3-4,8H,5-6,13H2,1-2H3,(H,15,16);(H,6,7)/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNGLAJWNQNGMJ-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C[Se]CC(C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C[Se]C[C@@H](C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O8Se |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)

![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)

![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)




